molecular formula C16H13N3O3S B5056864 N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No. B5056864
M. Wt: 327.4 g/mol
InChI Key: MQXVGQNIIHHXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, also known as BPT-141, is a chemical compound that has gained significant attention in the field of scientific research. BPT-141 is a synthetic peptide that belongs to the class of melanocortin agonists. It has been found to have potential therapeutic applications in the treatment of various diseases, including sexual dysfunction, obesity, and addiction.

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide acts as an agonist of the melanocortin receptors, which are involved in the regulation of various physiological processes, including sexual function, appetite, and addiction. By activating these receptors, N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can modulate the activity of various neurotransmitters and hormones, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide depend on the specific receptor subtype that it activates. Activation of the melanocortin 4 receptor (MC4R) by N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been shown to reduce food intake and body weight, while activation of the melanocortin 3 receptor (MC3R) has been shown to increase sexual function in both men and women.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide for lab experiments is its specificity for the melanocortin receptors. This allows researchers to selectively activate these receptors and study their effects on various physiological processes. However, one limitation of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent and selective analogs of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide that could be used for therapeutic purposes. Another area of interest is the investigation of the long-term effects of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide on various physiological processes, including sexual function, appetite, and addiction. Finally, further research is needed to determine the safety and efficacy of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide in human clinical trials.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The synthesis of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide requires the use of specialized equipment and techniques, and it is typically carried out in a laboratory setting.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been the subject of numerous scientific studies, and its potential therapeutic applications have been investigated in various disease models. One of the most promising applications of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is in the treatment of sexual dysfunction. Studies have shown that N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can improve sexual function in both men and women, and it has been proposed as a potential alternative to current treatments for erectile dysfunction and female sexual arousal disorder.
In addition to its potential applications in sexual dysfunction, N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has also been investigated for its potential use in the treatment of obesity and addiction. Studies have shown that N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can reduce food intake and body weight in animal models of obesity, and it has been proposed as a potential treatment for addiction to drugs such as cocaine and methamphetamine.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-10-14(23-16(17-10)19-6-2-3-7-19)15(20)18-11-4-5-12-13(8-11)22-9-21-12/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXVGQNIIHHXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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